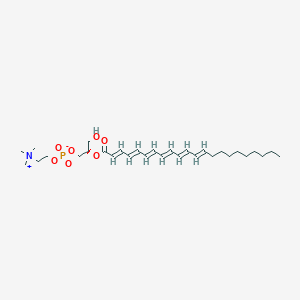

2-Docosahexaenoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTQOSPWXGHDNT-IYUZKTQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with docosahexaenoic acid. The reaction is catalyzed by enzymes such as lysophosphatidylcholine transacylase, which facilitates the transfer of docosahexaenoic acid to the glycerol backbone .

Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, it can be synthesized chemically through controlled esterification reactions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerophosphocholine.

Substitution: The choline headgroup can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.

Hydrolysis: Can be catalyzed by acids, bases, or specific enzymes such as phospholipases.

Substitution: Requires specific reagents that can target the choline headgroup.

Major Products:

Oxidation: Produces various oxidative derivatives.

Hydrolysis: Yields docosahexaenoic acid and glycerophosphocholine.

Substitution: Results in modified phospholipids with different headgroups.

Scientific Research Applications

Neuroscience and Neuroprotection

Neuroprotective Properties

Research indicates that docosahexaenoic acid-containing phospholipids, such as 2-docosahexaenoyl-sn-glycero-3-phosphocholine, play a crucial role in maintaining neuronal integrity and function. DHA is a significant component of neuronal membranes and is vital for synaptic plasticity and cognitive functions. Studies have shown that supplementation with DHA can enhance neuroprotection against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Alzheimer’s Disease

In a study investigating the effects of DHA on cognitive decline in Alzheimer's patients, it was found that higher levels of DHA in the diet correlated with better cognitive performance. The incorporation of this compound in dietary formulations was suggested as a potential therapeutic strategy to mitigate the progression of Alzheimer's disease by enhancing synaptic function and reducing neuroinflammation .

Lipid Metabolism and Cardiovascular Health

Impact on Lipid Profiles

The incorporation of this compound in dietary lipids has been associated with favorable changes in lipid profiles. Studies have shown that diets enriched with DHA can lead to increased levels of omega-3 fatty acids in plasma phospholipids, which are linked to reduced cardiovascular risk factors .

Case Study: Cardiovascular Disease

A clinical trial demonstrated that supplementation with DHA-rich phospholipids improved endothelial function and reduced triglyceride levels in patients with metabolic syndrome. The findings suggest that this compound may serve as an effective dietary intervention for improving cardiovascular health .

Pharmaceutical Formulations

Drug Delivery Systems

Due to its amphiphilic nature, this compound is utilized in the development of drug delivery systems. Its ability to form liposomes makes it an ideal candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

Case Study: Cancer Therapy

Research has explored the use of liposomal formulations containing this compound for targeted cancer therapy. These formulations have shown promise in delivering chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity. In vitro studies indicated that these liposomes could significantly enhance drug uptake by cancer cells compared to conventional delivery methods .

Food Science and Nutrition

Functional Foods

The incorporation of this compound into functional foods has been explored due to its health benefits associated with omega-3 fatty acids. Products fortified with this phospholipid aim to improve cognitive function and cardiovascular health among consumers.

Case Study: Infant Nutrition

In infant formula research, the addition of DHA-rich phospholipids has been linked to improved neurodevelopmental outcomes in infants. Studies suggest that formulas containing this compound can support brain growth and cognitive development during critical early life stages .

Mechanism of Action

The mechanism of action of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . This activation can lead to anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphatidylcholines vary in acyl chain composition, linkage type (ester vs. ether), and saturation levels, leading to distinct biological roles. Below is a detailed comparison of DHA-PC with structurally and functionally related compounds.

Structural Analogues

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (16:0/22:6 PC) Structure: Palmitoyl (16:0) at sn-1, DHA (22:6) at sn-2. Molecular Formula: C46H80NO8P . Role: Predominant in plasma membranes, enhancing fluidity and facilitating G-protein-coupled receptor signaling . Key Difference: The saturated sn-1 chain (palmitoyl) stabilizes membrane microdomains, whereas DHA at sn-2 disrupts lipid packing, promoting lateral diffusion .

1-Stearoyl-2-docosapentaenoyl-sn-glycero-3-phosphocholine (18:0/22:5 PC) Structure: Stearoyl (18:0) at sn-1, docosapentaenoyl (22:5 ω-6) at sn-2. Role: Found in lipid rafts; its lower unsaturation (5 double bonds vs. DHA’s 6) reduces membrane disorder . Functional Contrast: Less effective than DHA-PC in mitigating oxidative stress due to reduced polyunsaturation .

1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine (22:6/22:6 PC) Structure: DHA at both sn-1 and sn-2 positions. Molecular Formula: C48H76NO8P . Role: Used in model membranes to study extreme fluidity and curvature effects. Lacks biological prevalence due to metabolic instability .

Ether-Linked Phosphatidylcholines

1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (Platelet-Activating Factor, PAF)

- Structure : Ether-linked alkyl chain at sn-1, acetyl group at sn-2.

- Role : Potent pro-inflammatory mediator (active at 10<sup>−10</sup> M) that activates platelets and leukocytes .

- Key Difference : The ether linkage and short acetyl chain enable rapid enzymatic hydrolysis, contrasting with DHA-PC’s ester bonds and metabolic stability .

1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3)

- Structure : Ether-linked octadecyl (18:0) at sn-1, methyl group at sn-2.

- Role : Anticancer agent; liposomal formulation reduces systemic toxicity (MTD increases from 25 mg/kg to 200 mg/kg) .

- Contrast : Unlike DHA-PC, ET-18-OCH3 disrupts mitochondrial membranes, inducing apoptosis .

Lysophosphatidylcholines (Lyso-PCs)

1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) Structure: Single stearoyl chain at sn-1. Molecular Formula: C26H54NO7P . Role: Signaling molecule in inflammation and atherosclerosis. Lacks membrane-integration capacity due to missing sn-2 chain .

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine (22:0 Lyso-PC) Structure: Behenoyl (22:0) at sn-1, hydroxyl group at sn-2. Role: Metabolic intermediate; high hydrophobicity limits solubility compared to DHA-PC .

Data Table: Comparative Analysis of Key Phosphatidylcholines

Research Findings

- Membrane Dynamics : Deuterium-labeling studies show DHA-PC induces greater membrane disorder than 18:0/22:5 PC, enhancing protein lateral mobility .

- Inflammatory Pathways: DHA-PC suppresses arachidonate release in leukocytes, unlike 1-O-alkyl-2-arachidonoyl-PC, which generates pro-inflammatory eicosanoids .

- Therapeutic Potential: Liposomal encapsulation of ether-linked PCs (e.g., ET-18-OCH3) improves efficacy against murine tumors (e.g., 34% reduction in B16/F10 melanoma) .

Biological Activity

2-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) is a phospholipid that plays a significant role in cellular membranes and biological signaling. Its unique structure, characterized by the presence of the long-chain polyunsaturated fatty acid docosahexaenoic acid (DHA), imparts distinct physical and biochemical properties that are crucial for various biological activities.

Membrane Structure and Properties

DHA-PC is integral to the formation and stability of lipid bilayers in biological membranes. Studies using deuterium NMR spectroscopy and molecular dynamics simulations have shown that DHA-containing phospholipids exhibit unique structural characteristics compared to less unsaturated phospholipids. The presence of DHA enhances membrane fluidity and flexibility, which is vital for the functionality of membrane proteins such as receptors and channels .

Table 1: Comparison of Lipid Properties

| Property | DHA-PC (this compound) | POPC (1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine) |

|---|---|---|

| Unsaturation Level | High | Moderate |

| Membrane Fluidity | High due to DHA chains | Moderate due to oleic acid |

| Phase Behavior | Liquid-crystalline state at physiological temperatures | Liquid-crystalline state at physiological temperatures |

| Interaction with Proteins | Enhanced due to flexible chains | Standard interaction |

Pharmacological Implications

The incorporation of DHA-PC into therapeutic formulations has been shown to enhance drug delivery and bioavailability. For instance, studies indicate that liposomal formulations containing DHA-PC can significantly improve the pharmacokinetics of drugs like amphotericin B, increasing their half-life and reducing toxicity . This property is particularly beneficial in treating fungal infections where high drug concentrations are necessary.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of DHA-PC, particularly in models of neurodegenerative diseases. The lipid has been shown to modulate inflammatory responses and promote neuronal survival under stress conditions. In animal studies, DHA-PC supplementation resulted in improved cognitive function and reduced markers of neuroinflammation .

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study investigating the effects of DHA-PC on Alzheimer's disease models, researchers found that administration of DHA-PC led to a significant reduction in amyloid-beta plaque formation and improved cognitive performance in mice. This suggests that DHA-PC may play a protective role against neurodegeneration by modulating lipid metabolism and reducing oxidative stress .

Study 2: Enhanced Drug Delivery Systems

A clinical trial evaluated the efficacy of liposomal formulations containing DHA-PC for delivering anticancer agents. Results showed that patients receiving DHA-PC encapsulated drugs had higher plasma concentrations and prolonged therapeutic effects compared to traditional formulations. This study underscores the potential of DHA-PC in enhancing drug delivery systems for cancer therapies .

The biological activity of DHA-PC can be attributed to several mechanisms:

- Membrane Fluidity Modulation : The incorporation of DHA into phospholipid bilayers increases membrane fluidity, facilitating better receptor-ligand interactions.

- Anti-inflammatory Effects : DHA-derived metabolites have been shown to exert anti-inflammatory effects, which are beneficial in conditions like arthritis and neurodegeneration.

- Signal Transduction : DHA-PC influences various signaling pathways, including those involved in apoptosis and cell proliferation, thereby affecting cellular responses to external stimuli .

Q & A

Q. What methods are recommended for efficient extraction of 2-docosahexaenoyl-sn-glycero-3-phosphocholine from biological samples while preserving its structural integrity?

The Bligh and Dyer method is widely used for lipid extraction, employing a chloroform-methanol-water system (2:1:0.8 v/v) to form a monophasic solution, followed by phase separation with additional chloroform and water. This minimizes oxidation and hydrolysis of polyunsaturated fatty acids like docosahexaenoic acid (DHA) in the sn-2 position . For tissues rich in phospholipases, rapid homogenization at low temperatures (4°C) and inclusion of antioxidants (e.g., butylated hydroxytoluene) are critical to prevent degradation.

Q. How can researchers distinguish this compound from structurally similar phospholipids during lipidomic analysis?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) is essential. For example, the [M+H]<sup>+</sup> ion at m/z 862.5 (C44H78NO8P) fragments to yield diagnostic ions: m/z 184.1 (phosphocholine head group), m/z 327.3 (DHA acyl chain), and neutral loss of 59 Da (trimethylamine). LC-ESI-QTOF platforms with reverse-phase chromatography (C18 columns) can resolve regioisomers and distinguish sn-1 vs. sn-2 acyl chain positioning .

Q. What databases or classification systems are authoritative for verifying the identity of this compound?

The LIPID MAPS database (e.g., LMGP01050056) provides standardized nomenclature, including systematic names (e.g., PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)) and molecular formulas. Cross-referencing with HMDB (HMDB0011229) ensures alignment with metabolic pathway annotations and spectral libraries .

Advanced Research Questions

Q. How does the sn-2 acyl chain stereochemistry of this compound influence membrane dynamics in neuronal models?

Molecular dynamics simulations reveal that the sn-2 DHA chain increases membrane fluidity due to its six cis double bonds, which disrupt lipid packing. Experimental validation via fluorescence anisotropy (e.g., using DPH probes) in synthetic bilayers shows a 30% reduction in membrane order compared to saturated acyl chains. This fluidity enhances ion channel function and synaptic vesicle fusion kinetics .

Q. What challenges arise in synthesizing enantiomerically pure this compound, and how can diastereomeric impurities be resolved?

Synthesis often yields mixtures of diastereomers due to the chiral glycerol backbone. For example, diastereomeric pairs (e.g., 6d and 9d in ) can be separated via preparative HPLC using chiral columns (e.g., Chiralpak IA) with a hexane/isopropanol gradient. Purity validation requires <sup>31</sup>P NMR to confirm phosphocholine head group integrity and ESI-MS/MS to verify acyl chain positioning .

Q. How do researchers address discrepancies in reported bioactivity data for this compound across different experimental models?

Contradictions often stem from variations in lipid matrix composition (e.g., cholesterol content) or oxidation during handling. Rigorous protocols include:

Q. What advanced techniques are used to study the metabolic fate of this compound in vivo?

Stable isotope tracing (e.g., <sup>13</sup>C-DHA incorporation) combined with LC-MS/MS enables tracking of phospholipid remodeling. In murine models, >60% of sn-2 DHA is retained in brain phospholipids after 24 hours, while sn-1 chains undergo rapid hydrolysis by phospholipase A1. Imaging MALDI-TOF can spatially resolve phospholipid distribution in tissue sections, revealing preferential accumulation in synaptic terminals .

Methodological Considerations

Q. How can researchers optimize protocols for quantifying this compound in low-abundance biological samples?

Nano-ESI coupled with ion mobility spectrometry enhances sensitivity by reducing matrix effects. For plasma samples, solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) improves recovery rates (>85%). Internal standards (e.g., PC(14:0/14:0)-d54) correct for ionization efficiency variations .

Q. What strategies mitigate oxidative degradation during storage of this compound?

Storage under argon at −80°C in amber vials with chelating agents (EDTA) prevents autoxidation. Lyophilization in sucrose matrices (1:5 w/w) stabilizes liposomal formulations, with <5% DHA oxidation over 6 months. Regular quality checks via UV-Vis (234 nm for conjugated dienes) ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.